REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[C:3]1[C:7]([C:8](Cl)=[O:9])=[CH:6][N:5]([CH3:11])[N:4]=1.[Cl:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH2:16]>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH:16][C:8]([C:7]1[C:3]([CH:2]([F:12])[F:1])=[N:4][N:5]([CH3:11])[CH:6]=1)=[O:9]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C(=O)Cl)C)F
|
Name
|
|
Quantity
|
257.2 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
221.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1
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Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
was stirred for a further 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evacuated to 400 mbar
|
Type
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TEMPERATURE
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Details
|
cooling to 20° C. with a ramp of 10° C./h
|
Type
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STIRRING
|
Details
|
the mixture was stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the solids were filtered off
|
Type
|
WASH
|
Details
|
washed with cold toluene
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The yield (without further processing of the mother liquor)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)NC(=O)C=1C(=NN(C1)C)C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |